molecular formula C21H14F4N4O5 B11597462 2-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-fluoro-N-[4-hydroxy-1-(4-methoxyphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11597462
M. Wt: 478.4 g/mol
InChI Key: NFFJNPVZCDYWLZ-UHFFFAOYSA-N
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Description

2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolo[2,3-d]pyrimidine core, which is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

The synthesis of 2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorine and methoxyphenyl groups via nucleophilic substitution reactions.

    Amidation: Formation of the benzamide moiety through amidation reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby modulating various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-FLUORO-N-[1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]BENZAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds may include:

Properties

Molecular Formula

C21H14F4N4O5

Molecular Weight

478.4 g/mol

IUPAC Name

2-fluoro-N-[1-(4-methoxyphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C21H14F4N4O5/c1-34-11-8-6-10(7-9-11)29-15-14(17(31)27-19(29)33)20(18(32)26-15,21(23,24)25)28-16(30)12-4-2-3-5-13(12)22/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33)

InChI Key

NFFJNPVZCDYWLZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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